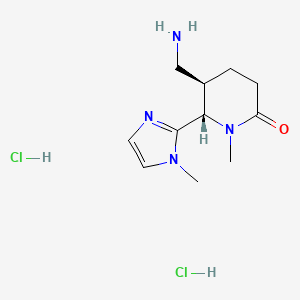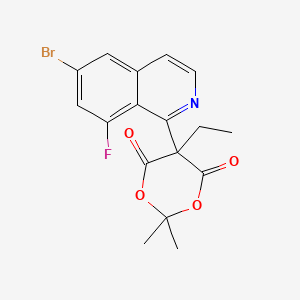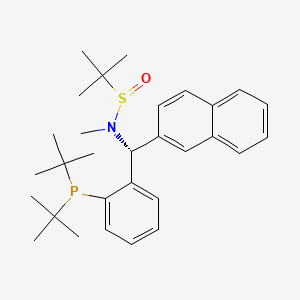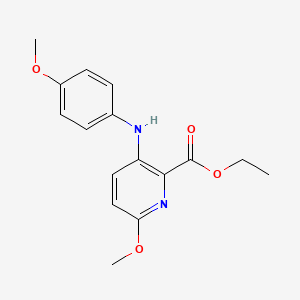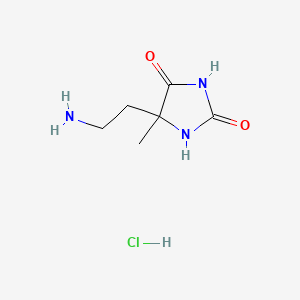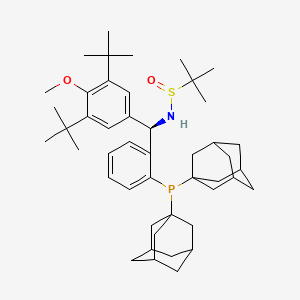![molecular formula C10H19N5 B13648044 1-[2-(4-Methyl-1-piperazinyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13648044.png)
1-[2-(4-Methyl-1-piperazinyl)ethyl]-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Methyl-1-piperazinyl)ethyl]-1H-pyrazol-3-amine is a chemical compound with the molecular formula C10H19N5 It is known for its unique structure, which includes a piperazine ring and a pyrazole ring
Preparation Methods
The synthesis of 1-[2-(4-Methyl-1-piperazinyl)ethyl]-1H-pyrazol-3-amine involves several steps. One common method includes the reaction of 4-methylpiperazine with ethyl 3-aminopyrazole under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated under reflux to promote the reaction, and the product is then purified through crystallization or chromatography .
Chemical Reactions Analysis
1-[2-(4-Methyl-1-piperazinyl)ethyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Addition: Addition reactions can occur with electrophiles or nucleophiles, leading to the formation of addition products.
Scientific Research Applications
1-[2-(4-Methyl-1-piperazinyl)ethyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-[2-(4-Methyl-1-piperazinyl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the activation or inhibition of various biochemical pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
1-[2-(4-Methyl-1-piperazinyl)ethyl]-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
2-(4-Methylpiperazin-1-yl)ethan-1-amine: This compound shares the piperazine ring but lacks the pyrazole ring, making it less versatile in certain applications.
1-(3-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}phenyl)-2-imidazolidinone: This compound has a similar piperazine structure but includes additional functional groups that provide different biological activities.
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride: This compound also contains a piperazine ring but is structurally different due to the presence of a benzoic acid moiety.
The uniqueness of this compound lies in its combination of the piperazine and pyrazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H19N5 |
|---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
1-[2-(4-methylpiperazin-1-yl)ethyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H19N5/c1-13-4-6-14(7-5-13)8-9-15-3-2-10(11)12-15/h2-3H,4-9H2,1H3,(H2,11,12) |
InChI Key |
QJLBOOIOOHVBNI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCN2C=CC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






